molecular formula C26H22N6O5S B2446668 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 902594-38-1

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2446668
CAS RN: 902594-38-1
M. Wt: 530.56
InChI Key: QOJKWTPIUFBVLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a nitrophenyl group, a dimethoxy group, and an acetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring, in particular, is a fused ring system that is often found in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amine, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various methods have been developed for synthesizing compounds similar to 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide. These include thiolation of oxo derivatives, cyclocondensation, and aminolysis of corresponding acetic acids (Bilyi et al., 2015).
  • Chemical Transformations : Chemical transformations of the lactam moiety in similar compounds have been explored to access a variety of derivatives (Al-Salahi & Geffken, 2011).

Biological and Antimicrobial Activity

  • Antibacterial Properties : Some derivatives exhibit high antibacterial activity against Staphylococcus aureus, with effectiveness exceeding certain standard antibiotics (Bilyi et al., 2015).
  • Anticancer Potential : Certain triazoloquinazoline derivatives have shown effectiveness in inhibiting the growth of multiple cancer cell lines, indicating potential as anticancer agents (Ovádeková et al., 2005).

Applications in Medicinal Chemistry

  • Development of Antihistamines : Triazoloquinazoline derivatives have been explored for their H1-antihistaminic activity, showing significant protection in experimental models (Gobinath et al., 2020).

Pharmacological Investigations

  • Exploration of New Therapeutics : Studies on triazoloquinazolines include investigations into their potential as new classes of therapeutic agents, particularly in the context of antihistaminic properties (Alagarsamy et al., 2008).

Mechanism of Action

Target of Action

It’s known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline, which this compound is a part of, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, smooth muscle contraction, and immune response.

Mode of Action

[1,2,4]triazolo[1,5-c]quinazolines, in general, interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-c]quinazolines can influence a variety of biochemical pathways due to their interaction with adenosine and benzodiazepine receptors . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.

Result of Action

It’s known that [1,2,4]triazolo[1,5-c]quinazolines possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, the nitro group could potentially make the compound explosive under certain conditions .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O5S/c1-15-6-4-5-7-19(15)27-23(33)14-38-26-28-20-13-22(37-3)21(36-2)12-18(20)25-29-24(30-31(25)26)16-8-10-17(11-9-16)32(34)35/h4-13H,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJKWTPIUFBVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide

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